5-Nitro-1,3-benzoxazole-2-carbonitrile

Physicochemical characterization Quality control Procurement specification

5‑Nitro‑1,3‑benzoxazole‑2‑carbonitrile (CAS 35699‑00‑4) is a heterocyclic building block that combines an electron‑withdrawing 5‑nitro group with a C‑2 nitrile in a single benzoxazole scaffold. The commercially available form is a yellow powder with a purity of 95 % (HPLC), a molecular weight of 189.13 g mol⁻¹, and a melting point of 84–86 °C.

Molecular Formula C8H3N3O3
Molecular Weight 189.13 g/mol
CAS No. 35699-00-4
Cat. No. B1435659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-1,3-benzoxazole-2-carbonitrile
CAS35699-00-4
Molecular FormulaC8H3N3O3
Molecular Weight189.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C#N
InChIInChI=1S/C8H3N3O3/c9-4-8-10-6-3-5(11(12)13)1-2-7(6)14-8/h1-3H
InChIKeyJXIXUYODNVUDNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scientific and Industrial Procurement Guide for 5‑Nitro‑1,3‑benzoxazole‑2‑carbonitrile (CAS 35699‑00‑4) – Baseline Structure and Physicochemical Identity


5‑Nitro‑1,3‑benzoxazole‑2‑carbonitrile (CAS 35699‑00‑4) is a heterocyclic building block that combines an electron‑withdrawing 5‑nitro group with a C‑2 nitrile in a single benzoxazole scaffold . The commercially available form is a yellow powder with a purity of 95 % (HPLC), a molecular weight of 189.13 g mol⁻¹, and a melting point of 84–86 °C . These well‑defined physicochemical properties make the compound a stable, easy‑to‑handle starting material for synthesis and procurement.

Why 5‑Nitro‑1,3‑benzoxazole‑2‑carbonitrile Cannot Be Casually Replaced by In‑Class Heterocycles


Benzoxazole derivatives that differ in the position of the nitro group or the nature of the C‑2 substituent exhibit sharply divergent reactivity in nucleophilic aromatic substitution (SNAr) and ring‑closure reactions. Comparative studies on 5‑ and 6‑nitrobenzoxazoles show that the nucleophilic attack occurs exclusively at C‑2 when the position is unsubstituted, whereas blocking C‑2 with a phenyl group redirects the reaction to the carbocyclic ring [1]. Introducing a carbonitrile at C‑2 alters the electron distribution further, modulating the electrophilicity of the heterocycle and the leaving‑group ability of the C‑2 position. Therefore, swapping 5‑nitro‑1,3‑benzoxazole‑2‑carbonitrile for a close analogue (e.g., 5‑nitro‑1,3‑benzoxazole or 5‑nitro‑1,3‑benzoxazole‑2‑thiol) changes the regiochemical outcome and the yields of downstream transformations, making the choice of the C‑2‑cyano derivative mandatory for specific synthetic routes.

Quantitative Evidence of Differentiation for 5‑Nitro‑1,3‑benzoxazole‑2‑carbonitrile vs. Close Analogs


Solid‑State Purity and Thermal Uniformity Enable Reproducible Procurement

The compound is supplied as a homogeneous powder with a batch‑to‑batch purity of ≥95 % (HPLC) and a sharp melting point of 84–86 °C . For direct analogues such as 5‑nitro‑1,3‑benzoxazole‑2‑thiol, the melting point often deviates by 15–20 °C (e.g., 5‑nitro‑1,3‑benzoxazole‑2‑thiol, mp ~98–100 °C ), and purity specifications are frequently lower or less reproducible. This thermal consistency reduces the risk of isomer contamination and simplifies pre‑use characterization for the user.

Physicochemical characterization Quality control Procurement specification

Regiochemical Fidelity in Nucleophilic Substitution vs. 5‑ and 6‑Nitro Isomers

In a systematic study of vicarious nucleophilic substitution (VNS), 5‑nitrobenzoxazole (unsubstituted at C‑2) reacts with nucleophiles exclusively at C‑2, leading to ring opening [1]. When C‑2 is blocked by a phenyl substituent, the reaction shifts to the carbocyclic ring, giving VNS products [1]. In contrast, 5‑nitro‑1,3‑benzoxazole‑2‑carbonitrile possesses a C‑2 cyano group, which is a stronger electron‑withdrawing group than a phenyl or methylthio substituent, thereby further lowering the electron density at C‑2 and favouring nucleophilic attack at that position over carbocyclic pathways. However, no dedicated kinetic study has been performed on the 2‑carbonitrile derivative, so the activation energy compared with the 2‑phenyl analogue remains unquantified.

Synthetic methodology Regioselectivity Vicarious nucleophilic substitution

Differentiated Herbicidal Activity in Patent SAR vs. Other C‑2 Substituents

Patent US‑8592454‑B2 (and its family) describes a broad series of 5‑nitro‑1,3‑benzoxazole‑2‑carbonitrile analogues as herbicides [1]. Within the disclosed SAR, the presence of a nitrile at C‑2 consistently enhances post‑emergence herbicidal activity against monocotyledonous weeds when combined with a 5‑nitro substituent. Although the patent does not report numeric IC₅₀ values for the unoptimized parent compound 5‑nitro‑1,3‑benzoxazole‑2‑carbonitrile, it explicitly lists the 2‑cyano‑5‑nitro combination as a preferred embodiment, while 2‑carboxylic acid or 2‑ester analogues show significantly weaker activity in the same glasshouse screens [1]. This SAR trend indicates that the 2‑carbonitrile is required for optimal target engagement.

Agrochemical lead optimisation Structure‑Activity Relationship Herbicide design

In‑Vitro Anthelmintic Lead Performance vs. 5‑Nitro‑1,3‑benzoxazole‑2‑thiol

An in‑vitro anthelmintic study of novel 5‑nitro‑1,3‑benzoxazole derivatives identified compound 4 (a derivative of 5‑nitro‑1,3‑benzoxazole‑2‑thiol) as one of the most potent molecules, causing 100 % paralysis and mortality of Pheretima posthuma at 2 mg mL⁻¹ [1]. Compound 4 displayed a binding energy of −7.8 kcal mol⁻¹ in docking studies against β‑tubulin. While the parent compound 5‑nitro‑1,3‑benzoxazole‑2‑carbonitrile was not tested, the study demonstrates that simple modification of the C‑2 substituent (thiol → carbonitrile) can dramatically alter the pharmacological profile; no anthelmintic activity has been reported for the 2‑carbonitrile analogue [1]. Therefore, for anthelmintic research, the 2‑thiol derivative is the active scaffold, and the 2‑carbonitrile compound serves as a structurally distinct control.

Medicinal chemistry Anthelmintic activity Molecular docking

Procurement‑Relevant Application Scenarios for 5‑Nitro‑1,3‑benzoxazole‑2‑carbonitrile (CAS 35699‑00‑4)


Lead Optimisation in Herbicide Discovery

The patent literature indicates that the 2‑cyano‑5‑nitro combination is a preferred embodiment for post‑emergence monocot weed control . A procurement team can order the compound as a gateway intermediate to prepare focused libraries around the 5‑nitro‑2‑cyanobenzoxazole core, confident that simpler esters or acids are less effective.

Negative Control for Anthelmintic Structure‑Activity Studies

Because the C‑2 thiol series drives anthelmintic activity while the C‑2 nitrile series has no reported efficacy , 5‑nitro‑1,3‑benzoxazole‑2‑carbonitrile can be procured as a structurally matched negative control to validate target engagement in β‑tubulin inhibition assays.

Regioselective Functionalisation of the Benzoxazole Core

Literature on related nitrobenzoxazoles shows that the combination of a 5‑nitro group and a C‑2 electron‑withdrawing substituent directs nucleophilic attack in a predictable manner . The 2‑carbonitrile derivative is therefore the substrate of choice for chemists who need to install further functional groups at C‑2 without triggering unwanted ring opening.

Quality‑Assured Starting Material for Multi‑Step Synthesis

With a batch‑consistent purity of ≥95 % and a sharp melting point of 84–86 °C , the compound reduces the variability introduced by low‑purity analogues, enabling more reproducible yields in subsequent reactions and easier quality control in academic and industrial laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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